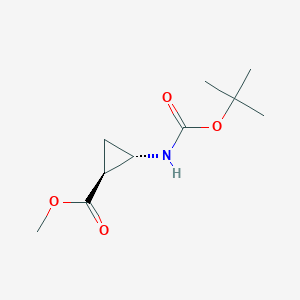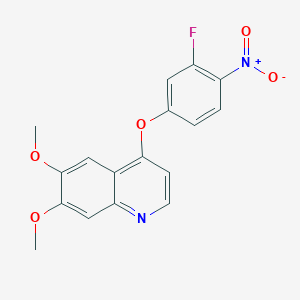
6-碘-1,2,3,4-四氢异喹啉-3-羧酸
描述
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its structural similarity to phenylalanine. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring.
科学研究应用
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of peptide-based drugs and other biologically active compounds.
Synthetic organic chemistry: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological research: It is studied for its potential biological activities and interactions with various biomolecules.
未来方向
The future directions for research on 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives could involve further optimization into potent inhibitors against the PD-1/PD-L1 PPI . Additionally, these compounds could be studied for their potential therapeutic applications in various infective pathogens and neurodegenerative disorders .
准备方法
The synthesis of 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps:
Base-catalyzed cyclization: Diethyl acetamidomalonate reacts with α,α-dibromo-4-nitro-o-xylene to form a nitro-substituted intermediate.
Decarboxylation and deacylation: The intermediate undergoes decarboxylation and deacylation under refluxing conditions in aqueous hydrochloric acid.
Catalytic hydrogenation: Nitro-Tic is hydrogenated in the presence of 10% palladium on carbon to yield amino-Tic.
Sandmeyer reaction: Amino-Tic is converted to iodo-Tic using a modified Sandmeyer reaction.
化学反应分析
6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not fully understood. its structural similarity to phenylalanine suggests that it may interact with enzymes and receptors involved in amino acid metabolism and signaling pathways. Further research is needed to elucidate its molecular targets and pathways .
相似化合物的比较
Similar compounds to 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the iodine substituent and has different chemical properties and reactivity.
6-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a nitro group instead of an iodine atom, leading to different biological activities and synthetic applications.
The uniqueness of 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its iodine substituent, which imparts distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTSMLRXGVFHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725080 | |
| Record name | 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-11-8 | |
| Record name | 6-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)


![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)










